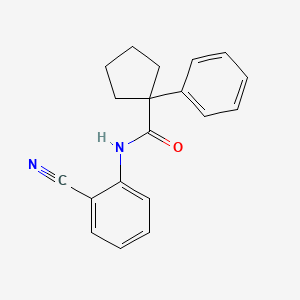

N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

Beschreibung

N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a 2-cyanophenyl substituent on the amide nitrogen.

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-14-15-8-4-5-11-17(15)21-18(22)19(12-6-7-13-19)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQMJDKAARKYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanobenzoyl chloride with 1-phenylcyclopentanecarboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key analogues include:

- N-(2-Chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023867-57-3): Substituted with electron-withdrawing Cl and F groups on the phenyl ring. Molecular weight: 317.79 g/mol; H-bond donors/acceptors: 1/2 .

- 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3) : Features a strong electron-withdrawing CF₃ group. Molecular weight: 347.35 g/mol .

- 1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide (CAS 1511939-66-4): Shares a cyano group but has a cyclopropane ring instead of cyclopentane. Molecular formula: C₁₂H₁₁FN₂O .

Substituent Impact :

- Ring Size : Cyclopentane derivatives (e.g., CAS 1023867-57-3) may exhibit greater conformational rigidity compared to cyclopropane analogues (e.g., CAS 1511939-66-4), affecting solubility and metabolic stability .

Physicochemical Properties

Notes:

- The target compound’s molecular weight (297.36 g/mol) is lower than its trifluoromethyl analogue (347.35 g/mol) due to the lighter cyano group (-CN vs. -CF₃) .

- Melting points for cyclopentane carboxamides are sparsely reported in the evidence, but amino acid derivatives (e.g., 3-aminocyclopentanecarboxylic acid) show decomposition above 170°C, suggesting thermal stability for related structures .

Biologische Aktivität

N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide features a cyclopentane ring structure that contributes to its unique biological properties. The presence of the cyanophenyl group and the carboxamide functionality enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of cyclopentane carboxamides, including N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, exhibit significant anticancer properties. A study demonstrated that related compounds showed effective inhibition of proliferation in various cancer cell lines, such as U937 (human myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide | U937 | 5.13 | Apoptosis induction |

| Related compound A | MCF-7 | 0.65 | Caspase activation |

| Related compound B | MDA-MB-231 | 2.41 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide have shown anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic rings enhances potency against various cancer cell lines.

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity (IC50, µM) | Notes |

|---|---|---|

| Para-position EWG | 0.48 | Increased potency |

| Meta-position EWG | 10.38 | Reduced activity |

| No EWG | >20 | Minimal activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide in vivo. In a notable study, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study also reported minimal side effects, indicating a favorable therapeutic index.

Case Study Summary:

- Objective: Evaluate anticancer efficacy in vivo.

- Method: Tumor implantation in mice followed by treatment with varying doses.

- Results: Tumor size reduced by 70% at optimal dose; no significant toxicity observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.